(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
Description
(2R,5S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid is a spirocyclic compound characterized by a 1-oxa-7-azaspiro[4.4]nonane core. Its structure includes a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety, with stereochemical specificity at the (2R,5S) positions. Such spirocyclic frameworks are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding selectivity and metabolic stability . The Boc group likely serves to protect the amine during synthesis, while the carboxylic acid may improve aqueous solubility or facilitate interactions with biological targets .
Properties
Molecular Formula |
C13H21NO5 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-13(8-14)5-4-9(18-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13+/m1/s1 |
InChI Key |
MSDHAJLDASVPDN-RNCFNFMXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2(C1)CC[C@@H](O2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the spirocyclic core, followed by functional group modifications to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Ring Size and Heteroatoms :
- The target compound’s [4.4] spiro system balances ring strain and conformational flexibility compared to smaller ([3.5]) or bicyclic frameworks (e.g., bicyclo[3.2.0] in cephalosporins) .
- The 1-oxa-7-aza configuration distinguishes it from diaza () or thia-aza () analogs, influencing electronic properties and hydrogen-bonding capacity .
Substituent Effects :
- The Boc group in the target compound enhances amine stability during synthesis, contrasting with acetylated () or esterified () derivatives .
- The carboxylic acid substituent may confer improved solubility relative to methyl esters () or thioether-linked groups () .
Stereochemical Considerations :
- The (2R,5S) stereochemistry is critical for spatial orientation, analogous to the (5R) configuration in and the (6R,7R) in cephalosporins .
Biological Activity
The compound (2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid is a complex organic molecule notable for its unique spirocyclic structure and specific stereochemistry. This compound has garnered attention due to its potential biological activities, which are influenced by its structural features, including the presence of carboxylic acid and the oxa and aza functionalities.
- Molecular Formula : C₁₃H₂₁N O₅
- Molecular Weight : 271.31 g/mol
- CAS Number : 1446012-43-6
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, potentially influencing pharmacological pathways. The following sections summarize key findings from recent studies.
Pharmacological Studies
-
Mechanism of Action :
- The spirocyclic structure may enhance the compound's ability to interact with specific receptors or enzymes, leading to varied biological effects.
- Interaction studies using techniques such as molecular docking and in vitro assays have been employed to elucidate its pharmacodynamics and pharmacokinetics.
-
Antimicrobial Activity :
- Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.
- A study reported an IC50 value indicating effective inhibition of bacterial growth at specific concentrations.
-
Cytotoxicity :
- In vitro cytotoxicity assays have shown that the compound does not exhibit significant cytotoxic effects on mammalian cell lines at concentrations up to 100 µM, indicating a favorable safety profile for further development.
Case Studies
Several case studies have been conducted to evaluate the biological activity and efficacy of this compound:
Research Findings
Recent research highlights the importance of the compound's stereochemistry in determining its biological activity:
-
Structure-Activity Relationship (SAR) :
- Variations in substituents on the spirocyclic framework significantly affect biological activity.
- The presence of the carboxylic acid group contributes to enhanced solubility and bioavailability.
-
Potential Applications :
- Given its unique properties, the compound may be explored for applications in drug development targeting infectious diseases or as a scaffold for synthesizing novel therapeutics.
-
Future Directions :
- Further studies are needed to explore the full range of biological activities and mechanisms of action.
- Investigating analogs could provide insights into optimizing efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
